molecular formula C11H12O4 B1403795 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid CAS No. 1416323-25-5

3-(4-Methoxyphenyl)oxetane-3-carboxylic acid

Cat. No. B1403795
M. Wt: 208.21 g/mol
InChI Key: BCONDYAMTZSZNI-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)oxetane-3-carboxylic acid is a chemical compound with the molecular formula C11H12O4 . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid involves several steps. The process starts with the formation of an α,β−unsaturated ester, followed by an aza-Michael addition with heterocyclic aliphatic and heterocyclic aromatic amines . This results in the formation of heterocyclic amino acid blocks .


Molecular Structure Analysis

The molecular structure of 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid is represented by the InChI code: 1S/C11H12O4/c1-14-9-4-2-8(3-5-9)11(10(12)13)6-15-7-11/h2-5H,6-7H2,1H3,(H,12,13) .


Chemical Reactions Analysis

The chemical reactions involving 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid are complex. One notable reaction is the formation of the oxetane ring from an epoxide, which requires moderate heating . The reaction proceeds via an SN2 transition structure and is sensitive to epoxide substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid include a molecular weight of 208.21 , and it is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

  • Bioisosteric Replacement in Medicinal Chemistry :

    • 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid, as a derivative of oxetane, is explored for its potential as a bioisostere of the carboxylic acid functional group. Oxetane rings, like in oxetan-3-ol, have been investigated as isosteric replacements of the carboxylic acid moiety in drug molecules (Lassalas et al., 2017).
  • Organic Synthesis and Structural Studies :

    • The compound has been used in the synthesis of complex organic structures, such as 3,4-dihydroxy-1,6-bis(4-methoxyphenyl)hexa-2,4-diene-1,6-dione, highlighting its role in producing intricate organic molecules (Nye, Turnbull & Wikaira, 2013).
  • Photophysical Behavior Studies :

    • Research on the photophysical behavior of p-methoxyphenyl alkenyl phenanthrenecarboxylates, where 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid can be used, contributes to our understanding of intramolecular cycloaddition processes in photochemical studies (Sakuragi et al., 1990).
  • X-ray Powder Diffraction in Drug Synthesis :

    • The compound is significant in the synthesis of pharmaceutical intermediates, like in the case of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an intermediate in apixaban synthesis. X-ray powder diffraction data of these compounds are crucial for confirming their structures (Wang et al., 2017).
  • Chemical Reactivity and Selective Activation Studies :

    • Studies on the selective activation of primary carboxylic acids using electron-rich triarylbismuthanes showcase the reactivity of similar methoxyphenyl compounds. This research has implications for synthesizing amides and esters under neutral conditions (Ogawa et al., 1994).

Safety And Hazards

The safety information for 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid includes several hazard statements: H302, H315, H317, H319, H335 . Precautionary measures include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

3-(4-methoxyphenyl)oxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-9-4-2-8(3-5-9)11(10(12)13)6-15-7-11/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCONDYAMTZSZNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(COC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)oxetane-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MAJ Dubois, MA Smith, AJP White, A Lee Wei Jie… - Organic …, 2020 - ACS Publications
Four-membered rings remain underexplored motifs despite offering attractive physicochemical properties for medicinal chemistry. Arylacetic acids bearing oxetanes, azetidines, and …
Number of citations: 22 pubs.acs.org

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